molecular formula C16H17NO2 B336548 N-(2-ethylphenyl)-3-methoxybenzamide

N-(2-ethylphenyl)-3-methoxybenzamide

Cat. No.: B336548
M. Wt: 255.31 g/mol
InChI Key: DLBYDLGBLBQWMQ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-methoxybenzamide is a synthetic chemical compound of interest in medicinal chemistry and biochemical research. As a substituted benzamide derivative, it serves as a valuable intermediate or building block in organic synthesis and pharmaceutical development. Researchers can utilize this high-purity compound to explore its potential biological activity, mechanism of action, and application in developing novel therapeutic agents. It is also suitable for use in method development and analytical testing as a reference standard. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity, identity, and stability.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2-ethylphenyl)-3-methoxybenzamide

InChI

InChI=1S/C16H17NO2/c1-3-12-7-4-5-10-15(12)17-16(18)13-8-6-9-14(11-13)19-2/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

DLBYDLGBLBQWMQ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares N-(2-ethylphenyl)-3-methoxybenzamide with structurally or functionally related benzamides, focusing on pharmacological profiles, physicochemical properties, and applications.

Structural Comparisons
Compound Name Core Structure Key Substituents Applications/Targets
This compound 3-Methoxybenzamide 2-Ethylphenyl Hypothesized: CNS receptors
N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 7) 3-Methoxybenzamide Piperazinyl-ethyl, 3-cyanopyridinyl Dopamine D4 receptor ligand (PET tracer)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide 2-Hydroxy-1,1-dimethylethyl Metal-catalyzed C–H functionalization
Y203-9414 (N-(2,4-dibromophenyl)-3-methoxybenzamide) 3-Methoxybenzamide 2,4-Dibromophenyl Screening compound (undisclosed target)
3-Methoxybenzamide Benzamide 3-Methoxy Poly(ADP-ribose) synthesis inhibitor

Key Observations :

  • Substituent Effects: The ethylphenyl group in the target compound balances lipophilicity (predicted logP ~2–3) for CNS penetration, similar to Compound 7 (logP = 2.37–2.55) .
  • Pharmacophores : The 3-methoxy group is conserved in dopamine D4 ligands (Compound 7) and enzyme inhibitors (3-methoxybenzamide), suggesting its role in π-stacking or hydrogen bonding .
Pharmacological and Physicochemical Profiles
Compound Affinity (D4 Receptor, Ki) Selectivity (vs. D2/D3) logP Molecular Weight (g/mol)
This compound* Not reported Not reported ~2–3† 269.33
Compound 7 1.2 nM >100-fold 2.37 378.44
3-Methoxybenzamide N/A N/A ~1.5‡ 151.16
Y203-9414 N/A N/A ~4.5§ 433.06

*Predicted based on structural analogs.
†Estimated using fragment-based methods.
‡Experimental value.
§Calculated using ChemDraw.

Key Findings :

  • Receptor Selectivity: Compound 7 demonstrates nanomolar D4 affinity (>100-fold selectivity over D2/D3), attributed to its piperazinyl-ethyl side chain and cyanopyridinyl group, which optimize steric and electronic interactions . The target compound’s ethylphenyl group may similarly enhance D4 selectivity but requires empirical validation.
  • Enzyme Inhibition : 3-Methoxybenzamide inhibits poly(ADP-ribose) synthesis, enhancing bleomycin cytotoxicity in cells . The absence of bulky substituents in this compound contrasts with the target’s ethylphenyl group, which may hinder enzyme access.

Preparation Methods

Synthesis of 3-Methoxybenzoyl Chloride

3-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent such as toluene or dichloromethane. The reaction typically proceeds at elevated temperatures (110°C) for 6 hours, yielding 3-methoxybenzoyl chloride with near-quantitative conversion. Excess thionyl chloride is removed via reduced-pressure distillation, leaving the acyl chloride in toluene for subsequent reactions.

Coupling with 2-Ethylaniline

The acyl chloride is reacted with 2-ethylaniline in a biphasic system (e.g., ethyl acetate/water) using a mild base like potassium carbonate (K₂CO₃) to neutralize HCl byproducts. The reaction achieves 85–92% yield after 4 hours at room temperature. Purification via silica gel chromatography or recrystallization from acetone/dioxane yields the final product with >98% purity.

Table 1: Reaction Conditions for Acyl Chloride Method

ParameterDetailsSource
Acylating AgentThionyl chloride (SOCl₂)
SolventToluene
Temperature110°C (acyl chloride synthesis)
Reaction Time6 hours (acyl chloride synthesis)
Amine BaseK₂CO₃
Final Product Yield85–92%

Carbodiimide-Mediated Coupling

For laboratories avoiding acyl chlorides, carbodiimide reagents such as N,N′-diisopropylcarbodiimide (DIC) enable direct coupling between 3-methoxybenzoic acid and 2-ethylaniline. This method is favored for its operational simplicity and compatibility with acid-sensitive substrates.

Activation with DIC and HOBt

3-Methoxybenzoic acid is dissolved in dichloromethane (DCM) with DIC (1.5 equiv) and N-hydroxybenzotriazole (HOBt, 1.5 equiv). The mixture is stirred at room temperature for 30 minutes to form the active ester intermediate. 2-Ethylaniline (1.4 equiv) is then added, and the reaction proceeds for 12 hours. The crude product is washed with dilute HCl and brine, followed by purification via flash chromatography (petroleum ether/ethyl acetate = 3:2).

Table 2: Carbodiimide Method Optimization

ParameterDetailsSource
Coupling ReagentDIC/HOBt
SolventDichloromethane (DCM)
Reaction Time12 hours
WorkupHCl/brine wash
Final Product Yield78–84%

Alkylation of Intermediate Amides

Alternative routes involve alkylation of pre-formed benzamide intermediates. For example, 3-methoxy-4-aminobenzoic acid is condensed with 2-ethylaniline, followed by selective N-alkylation using iodomethane (MeI) or propionyl chloride. This method is advantageous for introducing additional functional groups but requires careful control to avoid over-alkylation.

Selective Monoalkylation

Using NaHCO₃ as a mild base, the amine group of N-(2-ethylphenyl)-3-methoxybenzamide is alkylated with MeI in DCM at 0°C. Monoalkylated products dominate (70–75% yield), with dialkylated byproducts forming only under excess MeI.

Industrial-Scale Production

Patent CN107721869A outlines a scalable process for analogous compounds, emphasizing solvent recovery and cost efficiency. 3-Methoxybenzoic acid and 2-ethylaniline are reacted in toluene with SOCl₂, followed by distillation to recover excess reagents. Continuous flow reactors reduce reaction times to 3–4 hours while maintaining yields above 90%.

Purity and Characterization

Critical quality parameters include:

  • Melting Point : 148–150°C (recrystallized from ethanol).

  • NMR : δ 7.8 (d, 1H, Ar-H), δ 3.9 (s, 3H, OCH₃), δ 2.6 (q, 2H, CH₂CH₃).

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldPurityScalabilityCost
Acyl Chloride85–92%>98%HighLow
Carbodiimide78–84%>95%ModerateHigh
Alkylation70–75%>90%LowModerate

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to optimize the dopamine D4 receptor affinity of N-(2-ethylphenyl)-3-methoxybenzamide derivatives?

  • Methodological Answer : Modifications focus on the benzamide core and substituents on the piperazine ring. For example, introducing electron-withdrawing groups (e.g., 3-cyanopyridinyl) enhances D4 affinity while reducing off-target binding to D2/D3 receptors and σ1 receptors. Synthetic routes typically involve coupling reactions (e.g., amide bond formation) followed by purification via column chromatography and validation via NMR and LCMS .

Q. How is lipophilicity (logP) controlled in this compound analogs to improve CNS penetration?

  • Methodological Answer : LogP is adjusted by modifying substituents to balance brain permeability and nonspecific binding. For instance, compounds with logP values of 2.37–2.55 (e.g., derivatives bearing methoxy or cyano groups) show optimal brain uptake in murine models. Lipophilicity is measured via shake-flask or HPLC methods and correlated with in vivo CNS penetration studies after intraperitoneal administration .

Q. What in vitro assays are used to assess selectivity of this compound derivatives for dopamine D4 over related receptors?

  • Methodological Answer : Radioligand binding assays with [³H]spiperone (D2/D3) and [³H]DTG (σ1) are standard. For example, compound 7 exhibits >100-fold selectivity for D4 over D2, D3, 5-HT receptors, and σ1. Selectivity is quantified via IC50 ratios and validated using HEK-293 cells transfected with human receptor subtypes .

Advanced Research Questions

Q. How are carbon-11 labeled this compound derivatives validated as PET tracers for dopamine D4 receptors in vivo?

  • Methodological Answer : Radiolabeling involves introducing [¹¹C]methyl groups via methylation of precursor phenols. PET imaging in non-human primates reveals time-dependent accumulation in D4-rich regions (e.g., retina). Biodistribution studies and blocking experiments with unlabeled ligands confirm target specificity. Kinetic modeling (e.g., Logan plot) quantifies receptor occupancy .

Q. What crystallographic techniques identify polymorphic forms of this compound derivatives, and how do these forms impact drug development?

  • Methodological Answer : Single-crystal X-ray diffraction distinguishes polymorphs (e.g., orthorhombic vs. triclinic systems). For example, N-(3-hydroxyphenyl)-3-methoxybenzamide exhibits two polymorphs with differing hydrogen-bond networks and densities. Molecular dynamics simulations predict stability and solubility differences, which are critical for formulation .

Q. How can structural contradictions in reported receptor affinity data for this compound analogs be resolved?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell line differences, radioligand purity). Standardization includes using common reference compounds (e.g., clozapine for D4), validating receptor expression levels via qPCR, and cross-testing in orthogonal assays (e.g., functional cAMP assays). Meta-analyses of published IC50 values also reconcile differences .

Q. What computational approaches guide the design of this compound derivatives with improved metabolic stability?

  • Methodological Answer : Density functional theory (DFT) predicts metabolic hotspots (e.g., methoxy group oxidation). Molecular docking into D4 receptor models (PDB: 5WIU) identifies steric clashes or unfavorable interactions. In silico ADMET tools (e.g., SwissADME) prioritize analogs with lower CYP450 inhibition .

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